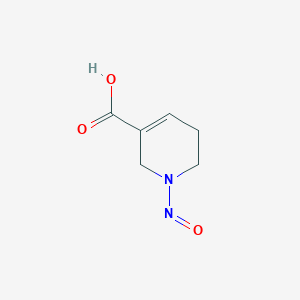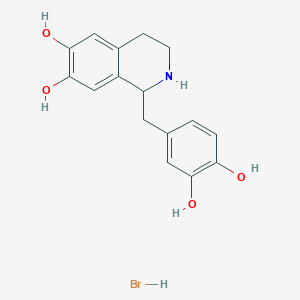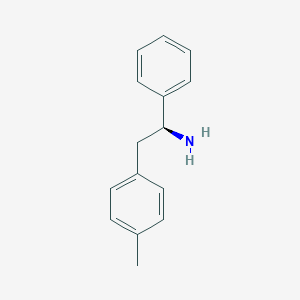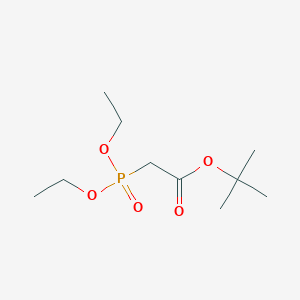
叔丁基二乙基膦酰乙酸酯
概述
描述
Tert-Butyl diethylphosphonoacetate (TBDEPA) is an organophosphorus compound used as a reagent in organic synthesis. It is a colorless, water-soluble liquid with a pungent odor, and is a derivative of diethylphosphonoacetic acid. TBDEPA is used as a catalyst in a variety of reactions, and has been found to be an effective reagent for the synthesis of a wide range of compounds. It is also used in the preparation of a variety of pharmaceuticals, agrochemicals, and other organic compounds.
科学研究应用
维生素 D3 类似物的合成
叔丁基二乙基膦酰乙酸酯: 被用于通过 Wittig-Horner 方法合成羟甲基化二羟基维生素 D3 类似物 . 这些类似物由于其在骨代谢、钙调节研究中的潜在作用及其在治疗佝偻病和骨质疏松症等疾病中的意义而变得重要。
抗肿瘤剂
该化合物作为开发潜在抗肿瘤剂的前体 . 研究人员旨在通过参与合成可以与特定细胞靶标相互作用的化合物,创造出更有效的癌症治疗方法,且副作用更小。
磷酸肽模拟前药
它被用于创建靶向信号转导和转录激活因子 3 (Stat 3) 的 Src 同源性 2 (SH2) 结构域的磷酸肽模拟前药 . 这些前药旨在干扰在癌细胞中经常失调的信号通路,从而提供一种针对性癌症治疗方法。
α,β-不饱和酯的合成
研究人员使用叔丁基二乙基膦酰乙酸酯进行 α,β-不饱和酯的立体选择性合成 . 这些酯在有机合成中具有重要价值,可用于创建各种化学产品,包括药物和香料。
氟化物的制备
该化合物在使用 Wadsworth-Emmons 膦酸酯从醛和酮合成氟化物中起着重要作用 . 由于氟化化合物能够增强药物的生物利用度和稳定性,因此它们在制药行业中有着广泛的应用。
腈的合成
叔丁基二乙基膦酰乙酸酯: 也用于腈的合成 . 腈在生产各种化学品方面很重要,包括药物、农用化学品和先进技术材料。
烯烃化反应
该化合物在烯烃化反应中起着至关重要的作用,用于 C-C 键的形成 . 这种反应是有机化学中的基础,允许从更简单的分子构建复杂分子。
研究与开发 (RUO)
虽然它本身不属于应用,但值得注意的是,叔丁基二乙基膦酰乙酸酯被标记为仅供研究使用 (RUO) . 这种指定强调了它在实验和调查应用中的重要性,而不是直接的治疗用途。
安全和危害
未来方向
Tert-Butyl diethylphosphonoacetate is used in a variety of research applications, including the preparation of hydroxymethylated dihydroxyvitamin D3 analogs via the Wittig-Horner approach, as potential antitumor agents, and in the synthesis of phosphopeptide mimetic prodrugs . Its use in these areas suggests that it will continue to be an important compound in future research.
作用机制
Target of Action
Tert-Butyl diethylphosphonoacetate is primarily used as a reactant in the synthesis of various compounds. It has been used in the preparation of hydroxymethylated dihydroxyvitamin D3 analogs and phosphopeptide mimetic prodrugs targeted to the Src homology 2 (SH2) domain of signal transducer and activator of transcription 3 (Stat 3) .
Mode of Action
The compound is involved in the Wittig-Horner approach, a method used in organic chemistry to synthesize phosphonate esters . In the TFA deprotection of a t-butyl ester, the released t-butyl carbocation is subsequently deprotonated by the anionic TFA, resulting in the formation of 2-methyl-propene .
Biochemical Pathways
Tert-Butyl diethylphosphonoacetate is used in the synthesis of α,β-unsaturated esters, fluorides, and nitriles from aldehydes and ketones using Wadsworth-Emmons phosphonates . This process involves the reaction of aldehydes or ketones with phosphonate esters to form α,β-unsaturated esters .
Result of Action
The primary result of the action of tert-Butyl diethylphosphonoacetate is the formation of new compounds. For example, it has been used in the synthesis of potential antitumor agents and phosphopeptide mimetic prodrugs .
Action Environment
The action of tert-Butyl diethylphosphonoacetate can be influenced by environmental factors. For instance, the compound should be stored in a cool place and kept tightly closed in a dry and well-ventilated place . It’s also incompatible with oxidizing agents , which could affect its stability and efficacy.
生化分析
Biochemical Properties
tert-Butyl diethylphosphonoacetate plays a significant role in biochemical reactions. It is used for the preparation of hydroxymethylated dihydroxyvitamin D3 analogs via the Wittig-Horner approach . It is also used in the synthesis of phosphopeptide mimetic prodrugs targeted to the Src homology 2 (SH2) domain of signal transducer and activator of transcription 3 (Stat 3) .
Cellular Effects
Its role in the synthesis of phosphopeptide mimetic prodrugs suggests that it may influence cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of tert-Butyl diethylphosphonoacetate is complex and involves several steps. It is used in the Wittig-Horner approach to prepare hydroxymethylated dihydroxyvitamin D3 analogs, which are potential antitumor agents . This suggests that it may interact with biomolecules and influence gene expression.
Temporal Effects in Laboratory Settings
It is known that it is used in the synthesis of a,ß-unsaturated esters, fluorides, and nitriles from aldehydes and ketones using Wadsworth-Emmons phosphonates .
Metabolic Pathways
Its use in the synthesis of phosphopeptide mimetic prodrugs suggests that it may interact with enzymes or cofactors .
属性
IUPAC Name |
tert-butyl 2-diethoxyphosphorylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21O5P/c1-6-13-16(12,14-7-2)8-9(11)15-10(3,4)5/h6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEGNISFSSLEGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(=O)OC(C)(C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378639 | |
| Record name | tert-Butyl diethylphosphonoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27784-76-5 | |
| Record name | tert-Butyl diethylphosphonoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl Diethylphosphonoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | t-Butyl diethyl phosphonoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of tert-Butyl diethylphosphonoacetate in the synthesis of the target compounds?
A: tert-Butyl diethylphosphonoacetate serves as a crucial reagent in the synthesis of the methylene analogue of uridine-4-phosphate (U-4-P), referred to as compound 1 in the study []. The reaction involves the sodium salt of tert-Butyl diethylphosphonoacetate reacting with a protected, 4-O-activated uridine derivative. This reaction leads to the formation of a phosphonate ester intermediate, which upon subsequent deprotection and decarboxylation, yields the desired methylene analogue of U-4-P.
Q2: Are there any stability concerns regarding the synthesized methylene analogue of U-4-P (compound 1)?
A: Yes, the research paper highlights that the synthesized methylene analogue of U-4-P (compound 1) exhibits limited stability []. It tends to undergo relatively facile dephosphonylation, potentially through a metaphosphate intermediate. This inherent instability posed a challenge for further studies and applications of this particular compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

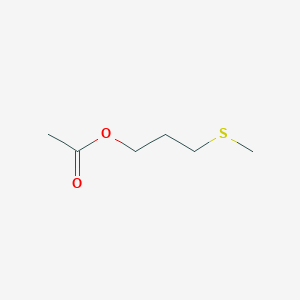
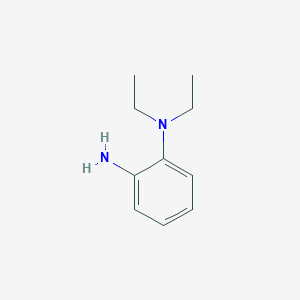
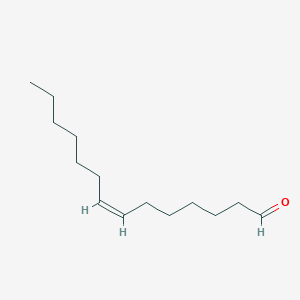

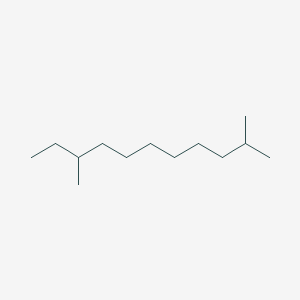


![5-Bromo-6-fluorobenzo[d][1,3]dioxole](/img/structure/B104280.png)

